molecular formula C14H15NO5 B13338049 (R)-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

(R)-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

Cat. No.: B13338049
M. Wt: 277.27 g/mol
InChI Key: IBZDRDHRFDYPTQ-GFCCVEGCSA-N
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Description

®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is a chiral compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a benzyloxycarbonyl group and a carboxylic acid group makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is explored for its potential therapeutic applications. It can be used in the design and synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The benzyloxycarbonyl group can protect the molecule during synthesis, allowing for selective reactions at other sites. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: These compounds share a similar structure but have a pyrrolidine ring instead of a piperidine ring. They exhibit different biological activities and reactivities.

    Spirocyclic Oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry for their unique three-dimensional shape and biological activities.

Uniqueness

®-1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral nature. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(2R)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18)/t12-/m1/s1

InChI Key

IBZDRDHRFDYPTQ-GFCCVEGCSA-N

Isomeric SMILES

C1CC(=O)CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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